molecular formula C9H11ClFNO B12107803 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol

2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol

Cat. No.: B12107803
M. Wt: 203.64 g/mol
InChI Key: SZYYDIFLVQCFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The presence of chloro and fluoro substituents on the phenyl ring, along with a methylamino group, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol typically involves the following steps:

    Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.

    Amination: Introduction of the methylamino group.

    Ethanolamine Formation: Formation of the ethanolamine backbone.

Industrial Production Methods

Industrial production methods may involve large-scale halogenation and amination reactions under controlled conditions. Catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylethanolamines.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The methylamino group may also play a role in its activity by influencing its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(methylamino)ethanol
  • 2-(2-Fluorophenyl)-2-(methylamino)ethanol
  • 2-(2-Chloro-6-fluorophenyl)-2-aminoethanol

Uniqueness

2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the methylamino group makes it distinct from other similar compounds.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11ClFNO/c1-12-8(5-13)9-6(10)3-2-4-7(9)11/h2-4,8,12-13H,5H2,1H3

InChI Key

SZYYDIFLVQCFAJ-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=CC=C1Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.